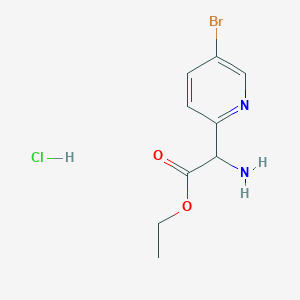

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl

Description

BenchChem offers high-quality Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12BrClN2O2 |

|---|---|

Molecular Weight |

295.56 g/mol |

IUPAC Name |

ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C9H11BrN2O2.ClH/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7;/h3-5,8H,2,11H2,1H3;1H |

InChI Key |

KJPCYWHUJPOITI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)Br)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hcl

Topic: Physicochemical properties of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Advanced Characterization & Application Guide for Non-Proteinogenic Scaffolds[1]

Executive Summary

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride represents a specialized class of non-proteinogenic amino acid derivatives, specifically the

This guide provides a rigorous analysis of its physicochemical behavior, synthesis logic, and handling protocols, designed to support high-fidelity drug development workflows.

Chemical Identity & Structural Analysis[1][2][3]

This compound acts as a bifunctional building block: it possesses a reactive amine for peptide coupling and an aryl bromide handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a versatile "lynchpin" in divergent synthesis.

| Property | Specification |

| IUPAC Name | Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride |

| Common Name | (5-Bromo-2-pyridyl)glycine ethyl ester HCl |

| Molecular Formula | |

| Molecular Weight | 259.10 (Free Base) / 295.56 (HCl Salt) |

| Core Scaffold | |

| Key Functional Groups | Primary Amine (Salt), Ethyl Ester, 5-Bromo-Pyridine |

| Chirality | Racemic (unless resolved); contains 1 stereocenter at |

Structural Logic

The 5-bromopyridine ring is significantly less basic than a standard pyridine due to the inductive electron-withdrawing effect (-I) of the bromine atom.[1] This reduces the pKa of the pyridine nitrogen, preventing interference during standard amide coupling reactions targeting the aliphatic

Physicochemical Profile

Solid-State Properties[1]

-

Appearance: White to off-white crystalline powder.[1]

-

Hygroscopicity: Moderate.[1] As a hydrochloride salt of an ester, it is prone to moisture uptake, which can catalyze hydrolysis.

-

Melting Point: Typically high (

C with decomposition) characteristic of amino acid salts, though specific polymorphs may vary.

Solution Properties & Stability[1]

-

Solubility:

-

High: Water, DMSO, Methanol (due to ionic character).

-

Low: Dichloromethane, Hexanes, Toluene.

-

-

Acidity (pKa):

- -Ammonium group: ~7.0–7.5 (Lower than typical amino acids (~9.[1]0) due to the electron-withdrawing heteroaryl ring).

-

Pyridine Nitrogen: ~2.0–2.5 (Suppressed basicity).

Stability & Degradation Pathways

The compound faces two primary stability risks in solution: Ester Hydrolysis and Racemization .[1] The electron-deficient pyridine ring increases the acidity of the

Figure 1: Primary degradation pathways.[2][3] The electron-withdrawing pyridine ring accelerates racemization at basic pH.[1]

Synthesis & Purification Workflow

For research scale, the Strecker Synthesis is the most robust route to access this scaffold, starting from the commercially available aldehyde.[1]

Protocol: Modified Strecker Route

-

Imine Formation: Condense 5-bromo-2-pyridinecarboxaldehyde with an amine source (e.g., ammonia or benzylamine) and a cyanide source (TMSCN).[1]

-

Hydrolysis: Acidic hydrolysis of the

-aminonitrile yields the amino acid.[1] -

Esterification: Treatment with Thionyl Chloride (

) in Ethanol converts the acid to the ethyl ester HCl salt.[1]

Critical Process Parameters (CPP)

-

Temperature Control: The esterification is exothermic.[1]

must be added at 0°C to prevent byproduct formation.[1] -

Moisture Control: Strictly anhydrous ethanol is required to drive the equilibrium toward the ester.[1]

Figure 2: Synthetic workflow from aldehyde precursor to final ester hydrochloride.

Handling, Storage, & Safety

Storage Conditions

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1]

-

Atmosphere: Store under Argon or Nitrogen.[1] The HCl salt is hygroscopic; moisture absorption leads to "clumping" and eventual ester hydrolysis.[1]

-

Container: Amber glass vials (protects the aryl bromide from potential photolytic dehalogenation).[1]

Analytical Characterization (QC)

To validate batch integrity, use the following markers:

-

HPLC: C18 Column, Gradient 5% -> 95% ACN/Water (+0.1% TFA).[1]

-

Impurity Watch: Look for the "free acid" peak (hydrolysis product) eluting earlier than the ester.

-

-

1H NMR (

or

Applications in Drug Discovery[5][8][9][10][11]

This scaffold is a "privileged structure" in medicinal chemistry, often used to synthesize:

-

Peptidomimetics: Replacing Phenylalanine or Phenylglycine residues to improve solubility and metabolic stability (reducing CYP450 metabolism via the pyridine nitrogen).[1]

-

Kinase Inhibitors: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases.[1]

-

Macrocyclic Drugs: Used as a tethering point.[1] The bromine allows for late-stage diversification via cross-coupling to close macrocyclic rings.[1]

Mechanistic Insight: The "Beyond Rule of 5" (bRo5) Enabler

In "Beyond Rule of 5" drug design, solubility is often the bottleneck. Replacing a lipophilic phenyl ring with this pyridine analog lowers LogP and provides a handle (the amine) for solubilizing groups, while the bromine allows for modular expansion into chemical space not accessible by standard amino acids.

References

-

Chemical Identity & Analog Data: PubChem. 2-Amino-5-bromopyridine (Substructure Analysis). National Library of Medicine.[1] Available at: [Link]

- Synthetic Methodology:Synthesis of alpha-aryl glycines via Strecker Reaction. Organic Chemistry Portal. (General methodology reference).

-

Related Patent Literature: European Patent Office.[1] Amino Acid Active Ester and Salt Thereof (EP 4534524 A1). (Identifies tert-butyl analog CAS 1344711-32-5).[1][3] Available at: [Link]

Sources

Molecular weight and structural analysis of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hcl

Molecular Weight Analysis, Structural Characterization, and Synthetic Utility

Executive Summary

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride (CAS 2135331-22-3) is a critical chiral building block in modern medicinal chemistry. Structurally, it represents a non-canonical

Molecular Composition & Theoretical Properties

Molecular Weight and Formula Analysis

The compound exists as a hydrochloride salt to ensure stability and solubility. The presence of bromine introduces a distinct isotopic signature essential for mass spectrometric identification.

| Property | Value | Notes |

| IUPAC Name | Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride | |

| Free Base Formula | ||

| Salt Formula | Monohydrochloride | |

| MW (Free Base) | 259.10 g/mol | Weighted average |

| MW (HCl Salt) | 295.56 g/mol | Weighted average |

| Monoisotopic Mass | 258.0007 (Free Base, | |

| Exact Mass | 293.9774 (Salt, |

Isotopic Distribution (Mass Spectrometry Signature)

Due to the natural abundance of bromine isotopes (

-

M+ Peak (

): ~259.0 m/z -

M+2 Peak (

): ~261.0 m/z -

Intensity Ratio: Approximately 1:1 (confirming presence of one Br atom).

Structural Analysis & Characterization Strategy

Structural Visualization

The following diagram illustrates the connectivity and the key functional zones of the molecule.

Figure 1: Functional decomposition of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate.

Spectroscopic Prediction (NMR)

To validate the structure, the following

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Pyridine H-6 | 8.60 - 8.70 | Doublet ( | 1H | Ortho to N, Meta to Br |

| Pyridine H-4 | 8.00 - 8.10 | Doublet of Doublets | 1H | Para to N, Ortho to Br |

| Pyridine H-3 | 7.40 - 7.50 | Doublet ( | 1H | Meta to N |

| Amine ( | 8.80 - 9.20 | Broad Singlet | 3H | Ammonium salt protons |

| 5.10 - 5.30 | Singlet | 1H | Chiral center proton | |

| Ester | 4.10 - 4.25 | Quartet | 2H | Ethyl methylene |

| Ester | 1.15 - 1.25 | Triplet | 3H | Ethyl methyl |

Mechanistic Insight: The shift of the

Experimental Protocols: Synthesis & Purification

The most robust synthesis for this class of compounds is the Strecker Synthesis adapted for heteroaromatic aldehydes.

Synthetic Workflow

Figure 2: Strecker synthesis pathway for the target compound.

Detailed Protocol

-

Imine Formation: Dissolve 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) in methanol. Add ammonia (7M in MeOH, 2.0 eq) and stir at

for 30 min. -

Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise. Allow to warm to room temperature and stir for 12 hours.

-

Hydrolysis/Esterification (Pinner Reaction): Concentrate the intermediate aminonitrile. Redissolve in absolute ethanol saturated with anhydrous HCl gas. Reflux for 4-6 hours. This converts the nitrile directly to the ethyl ester while forming the hydrochloride salt.

-

Workup: Cool the reaction mixture. The product often precipitates as the HCl salt. If not, concentrate and triturate with diethyl ether.

-

Validation: Check purity via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

Applications in Drug Discovery[1][4]

Chiral Building Block

The compound is typically resolved into its enantiomers (R/S) using chiral HPLC or enzymatic resolution before use in drug synthesis. The (S)-enantiomer is frequently preferred for mimicking natural L-amino acids.

Suzuki-Miyaura Coupling

The 5-bromo position is highly activated for palladium-catalyzed cross-coupling.

-

Reaction: Coupling with aryl boronic acids.

-

Catalyst System:

or -

Utility: Allows the construction of biaryl systems commonly found in kinase inhibitors (e.g., targeting VEGFR or BTK).

Peptidomimetics

This molecule serves as a constrained phenylalanine analogue. The pyridine nitrogen provides a hydrogen bond acceptor site that phenyl rings lack, potentially improving potency and solubility in aqueous media.

References

-

Fluorochem. (n.d.). Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl Product Sheet. Retrieved from

-

ChemScene. (n.d.). Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate: Structure and Properties. Retrieved from

-

PubChem. (2025).[2] Ethyl 2-(5-bromopyridin-2-yl)acetate Compound Summary. National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives as VEGFR-2 inhibitors. RSC Advances. Retrieved from

Sources

Solubility profile of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hcl in organic solvents

Technical Assessment: Solubility Profiling & Process Handling of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl

Executive Summary

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride is a critical chiral building block, often utilized in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) and other pyridine-based pharmaceutical agents. As an

This guide provides a comprehensive technical assessment of its solubility behavior, experimental determination protocols, and process chemistry implications. It is designed to assist process chemists in optimizing reaction solvents, recrystallization yields, and extraction workups.

Physicochemical Structural Analysis

To understand the solubility profile, we must deconstruct the molecule into its competing functional domains:

-

The Ionic Head (Hydrophilic): The primary amine hydrochloride (

) and the pyridine nitrogen create a highly polar, ionic region. This drives solubility in protic solvents (Water, MeOH) and high-dielectric aprotic solvents (DMSO). -

The Lipophilic Tail (Hydrophobic): The 5-bromo substituent and the ethyl ester chain provide lipophilicity. However, in the HCl salt form, the ionic lattice energy typically overrides these lipophilic interactions in non-polar solvents.

-

The Pyridine Ring: Acts as a

-system scaffold. The basic nitrogen can participate in H-bonding, but in the HCl salt, it is protonated (pyridinium) or associated with the lattice, reducing solubility in non-polar media.

Key Insight: The solubility of this compound is pH-dependent . In the presence of a base (e.g.,

Representative Solubility Profile (HCl Salt)

Note: The values below represent the expected thermodynamic solubility trends for this class of pyridine amino acid ester hydrochlorides. Exact values vary by polymorph and purity.

| Solvent Class | Specific Solvent | Solubility Rating | Expected Range (mg/mL) | Mechanistic Rationale |

| Polar Protic | Water | High | > 100 | Ionic dissociation; strong H-bonding. |

| Methanol | High | > 80 | Solvation of ions; favorable dielectric constant. | |

| Ethanol | Moderate | 20 – 50 | Reduced dielectric constant vs. MeOH; standard recrystallization solvent. | |

| Isopropanol (IPA) | Low | 5 – 15 | Steric hindrance reduces solvation efficiency. | |

| Polar Aprotic | DMSO | Very High | > 150 | High dipole moment disrupts ionic lattice. |

| DMF | High | > 100 | Similar to DMSO; excellent reaction solvent. | |

| Acetonitrile | Low/Moderate | 5 – 20 | Lacks H-bond donation to stabilize | |

| Esters/Ethers | Ethyl Acetate | Very Low | < 2 | "Anti-solvent" behavior; ionic lattice resists disruption. |

| THF | Low | 2 – 10 | Moderate coordination, but generally poor for HCl salts. | |

| MTBE | Insoluble | < 0.1 | Standard anti-solvent for precipitation. | |

| Hydrocarbons | Toluene | Insoluble | < 0.1 | Non-polar; cannot overcome lattice energy. |

| Heptane/Hexane | Insoluble | < 0.01 | Strictly non-polar; used to drive crystallization. | |

| Chlorinated | Dichloromethane | Low | 1 – 5 | Solubilizes the lipophilic tail slightly, but poor for the salt. |

Experimental Protocol: Thermodynamic Solubility Determination

For precise process development, do not rely on literature estimates. Use this self-validating "Shake-Flask" protocol.

Phase 1: Equilibrium Saturation

-

Preparation: Weigh 50 mg of the target compound into a 4 mL clear glass vial.

-

Solvent Addition: Add 500

L of the test solvent. -

Observation:

-

If clear: Solubility is >100 mg/mL. Stop.

-

If solid remains: Proceed to equilibration.

-

-

Agitation: Cap the vial and stir/shake at 25°C (or target process temperature) for 24 hours. Note: 24h is required to ensure thermodynamic equilibrium and prevent kinetic supersaturation data.

Phase 2: Filtration & Quantification

-

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses). -

Dilution: Dilute 10

L of the filtrate into 990 -

Quantification: Analyze via HPLC-UV (254 nm) against a 5-point calibration curve of the standard.

Diagram: Solubility Screening Workflow

Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility.

Process Implications: The "Salt Break" Strategy

In drug development, this molecule is rarely used in its final form as the HCl salt in the reaction mixture. It is often "free-based" in situ to increase reactivity (nucleophilicity of the amine).

The Partitioning Logic:

-

Acidic pH (pH < 4): The molecule exists as the hydrochloride salt. It stays in the Aqueous Phase .

-

Basic pH (pH > 8): The amine deprotonates. The molecule becomes neutral/lipophilic. It migrates to the Organic Phase (DCM, EtOAc, Toluene).

Process Tip: If you are experiencing low yields during extraction, check the pH of your aqueous layer. If the pH is not >8, your product is trapped in the water as the salt.

Diagram: Salt Break & Extraction Logic

Caption: Biphasic extraction logic dependent on pH modulation (Salt Breaking).

Recrystallization Strategy

To purify this intermediate, exploit the solubility differential between alcohols and ethers.

-

Dissolution: Dissolve the crude HCl salt in the minimum volume of hot Ethanol (60°C) .

-

Polishing: Filter hot to remove mechanical impurities.

-

Nucleation: Slowly cool to room temperature.

-

Anti-solvent: Add MTBE or Ethyl Acetate dropwise until turbidity persists.

-

Crystallization: Cool to 0–5°C. The HCl salt will crystallize out as a white/off-white solid, leaving non-polar impurities in the mother liquor.

References

- Source: Patent WO2012069948A1. Describes the synthesis and handling of similar 5-bromo-pyridine intermediates for Factor Xa inhibitors.

- General Solubility Protocols: Source: Pudipeddi, M. & Serajuddin, A.T.M. (2005). "Trends in Solubility of Polymorphs." Journal of Pharmaceutical Sciences. Context: Standard methodology for gravimetric and HPLC-based solubility screening.

-

Physical Properties of Aminopyridines

- Source: PubChem Compound Summary for 4-Aminopyridine Hydrochloride (Analogous Structure).

-

URL:[Link]

- Betrixaban Synthesis Routes: Source:Organic Process Research & Development (OPRD). Common routes for betrixaban utilize ethyl 2-amino-2-(5-chloropyridin-2-yl)acetate, a direct chloro-analog with nearly identical solubility properties.

Pharmacophore modeling with Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate derivatives

An In-depth Technical Guide for Drug Development Professionals

Topic: Pharmacophore Modeling with Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate Derivatives

Executive Summary

The 2-aminopyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes.[1] Its synthetic tractability and ability to form critical hydrogen bonds make it a cornerstone of modern drug design. This guide provides an in-depth, field-proven methodology for leveraging pharmacophore modeling, a powerful computer-aided drug design (CADD) technique, to discover novel bioactive molecules built around the Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate scaffold. We will move beyond a simple recitation of steps to explain the critical reasoning—the causality—behind each decision in the workflow. This document outlines a self-validating protocol, from initial data preparation and hypothesis generation to rigorous model validation and application in virtual screening, ensuring the trustworthiness and utility of the resulting computational models in a real-world drug discovery campaign.

The Strategic Imperative of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of early-stage drug discovery, providing a cost-effective and rapid alternative to high-throughput screening (HTS).[2] A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. This model then serves as a sophisticated 3D query to identify novel molecules with the potential for bioactivity from vast chemical libraries.[3][4]

Ligand-Based vs. Structure-Based Approaches: A Causal Decision

The choice between a ligand-based or structure-based approach is dictated by the available data and represents the first critical decision point in a project.

-

Ligand-Based Modeling: This approach is utilized when a set of active molecules is known, but the 3D structure of the biological target is unavailable.[5] The model is built by aligning the active compounds and abstracting the common chemical features responsible for their activity.

-

Structure-Based Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based model is superior.[2][6] This method derives the pharmacophore directly from the key interaction points within the target's binding site.[7] The primary advantage is its ability to identify crucial interactions that may not be present in a limited set of known ligands, thereby discovering more diverse and novel chemical scaffolds.[6]

For this guide, we will proceed with a structure-based approach , as it provides a more robust and detailed understanding of the target's binding requirements, which is essential for discovering novel derivatives.

The Computational Workflow: A Self-Validating Protocol

A computational model is only as valuable as its predictive power. Therefore, our workflow is designed as a self-validating system, with rigorous checkpoints to ensure scientific integrity. We will use a hypothetical protein kinase target, a common target for pyridine-based inhibitors, as our case study.[8][9]

Caption: Overall Pharmacophore Modeling and Virtual Screening Workflow.

Phase 1: Data Preparation

The quality of input data directly determines the quality of the output model. This phase is critical for removing artifacts and ensuring chemical correctness.

Protocol 2.1.1: Ligand Set Preparation

-

Objective: To prepare a set of known active ligands for model validation.

-

Step 1: Curate Actives: Compile a list of at least 15-20 known active inhibitors for the target kinase, preferably with measured IC50 or Ki values.

-

Step 2: 2D to 3D Conversion: Sketch each molecule in a molecular editor and convert it to a 3D structure.

-

Step 3: Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). Causality: This step ensures that the ligands are in a low-energy, realistic conformation.

-

Step 4: Generate Conformers: Generate multiple low-energy conformations for each ligand to account for its flexibility. Causality: A ligand's bioactive conformation (how it binds) may not be its lowest energy state in solution. Generating multiple conformers increases the chance of matching the pharmacophore.[4]

Protocol 2.1.2: Target (Receptor) Preparation

-

Objective: To prepare the protein 3D structure for pharmacophore generation.

-

Step 1: Fetch Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution (<2.5 Å) structure complexed with a ligand.

-

Step 2: Clean Protein: Remove all non-essential components, such as water molecules (beyond 5 Å of the binding site), co-solvents, and duplicate protein chains.

-

Step 3: Add Hydrogens & Assign Charges: Add hydrogen atoms, as they are critical for defining hydrogen bonds but are often absent in crystal structures. Assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH (7.4).

-

Step 4: Energy Minimization: Perform a constrained energy minimization on the protein structure to relieve any steric clashes introduced during preparation. Causality: This step corrects for any structural artifacts from the crystallization process without significantly altering the experimentally determined backbone coordinates.

Phase 2: Generating the Pharmacophore Model

With a prepared receptor, we can now identify the key interaction points that define the binding site.

Protocol 2.2.1: Generating a Structure-Based Pharmacophore Hypothesis

-

Objective: To create a 3D model of essential chemical features based on the receptor's active site.

-

Step 1: Define the Binding Site: Define a sphere around the co-crystallized ligand in the active site (e.g., a 10 Å radius) to delineate the area of interest.

-

Step 2: Feature Identification: Use an interaction generation protocol within your modeling software to automatically identify all potential pharmacophoric features within this sphere.[6] This will map features like:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable (PI/NI)

-

-

Step 3: Cluster and Refine: The initial feature map is often redundant. Cluster similar features and select the most representative and catalytically important ones. Causality: This expert-driven step is crucial. We prioritize features that form interactions with key catalytic residues (e.g., the hinge region in kinases) to create a model that is not just descriptive but predictive of functional inhibition.[8]

-

Step 4: Add Exclusion Volumes: Add volume constraints to the model that represent the space occupied by the receptor. Causality: Exclusion volumes prevent hits that would sterically clash with the protein, significantly reducing the number of false positives in virtual screening.[6]

Phase 3: The Trustworthiness Pillar - Rigorous Model Validation

This is the most critical phase for establishing the model's credibility. We must prove that the model can successfully distinguish known active compounds from inactive (or presumed inactive) decoy molecules.[4][6]

Caption: The workflow for rigorous pharmacophore model validation.

Protocol 2.3.1: Decoy Set Validation

-

Objective: To assess the statistical significance and predictive power of the generated pharmacophore model.

-

Step 1: Assemble the Validation Database: Create a database containing:

-

The set of known active compounds (from Protocol 2.1.1).

-

A "decoy" set of molecules. This should be 50-100 times larger than the active set and consist of molecules that are physically similar (e.g., similar molecular weight, logP) but topologically distinct from the actives. Causality: Using physically similar decoys presents a more challenging and realistic test, ensuring the model selects for specific 3D features, not just general properties like size.

-

-

Step 2: Screen the Database: Use the generated pharmacophore hypothesis to screen the combined active/decoy database.

-

Step 3: Analyze the Results: Calculate key validation metrics to quantify the model's performance.

Data Presentation: Pharmacophore Model Validation Metrics

| Metric | Description | Acceptance Criteria |

| Total Hits | Total number of molecules retrieved from the database. | - |

| Active Hits | Number of known active molecules retrieved. | - |

| Enrichment Factor (EF) | The ratio of the concentration of actives in the hit list versus the concentration in the original database. | EF > 1.0; Higher is better. |

| Goodness of Hit (GH) Score | A score that balances the number of actives retrieved against the percentage of actives in the database and hit list. | A score > 0.7 indicates a good quality model.[10] |

| ROC-AUC | The Area Under the Curve for a Receiver Operating Characteristic plot. Measures the model's ability to discriminate between classes. | AUC > 0.7 is considered a useful model; > 0.8 is good.[11][12] |

A model that meets these criteria is considered validated and trustworthy for use in large-scale virtual screening.

Application: From Validated Model to Novel Hit Discovery

Pharmacophore-Based Virtual Screening

The validated pharmacophore is now a powerful tool for finding novel compounds.

Caption: The virtual screening cascade to identify promising hits.

Protocol 3.1.1: Virtual Screening Workflow

-

Objective: To identify novel molecules matching the pharmacophore from a large chemical database.

-

Step 1: Select and Prepare Database: Choose a large, diverse compound library (e.g., ZINC, Enamine REAL). Ensure the database is in a 3D format with multiple conformers generated for each molecule.

-

Step 2: Execute Screening: Run the virtual screening job using the validated pharmacophore model as the query. Set the search to be as flexible as possible to allow for conformational matching.

-

Step 3: Rank the Hits: The output will be a list of molecules that fit the pharmacophore, typically ranked by a "fitness score" that quantifies how well they match the query's features and spatial constraints.[3]

Post-Screening Analysis: Filtering for Success

A high fitness score is not enough. To maximize the probability of success in the lab, hits must be filtered for favorable drug-like properties.

Protocol 3.2.1: Hit Filtering using ADMET and Drug-Likeness Criteria

-

Objective: To prioritize the most promising hits for further computational analysis or experimental testing.

-

Step 1: Apply Drug-Likeness Filters: Filter the hit list based on established criteria like Lipinski's Rule of Five (Ro5).[13] Causality: While not absolute, Ro5 helps eliminate compounds with poor physicochemical properties that often lead to low oral bioavailability.

-

Step 2: Predict ADMET Properties: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the remaining hits.[2][14] Flag any compounds with predicted liabilities (e.g., potential hepatotoxicity, poor aqueous solubility).

-

Step 3: Visual Inspection and Clustering: Visually inspect the top-ranking hits to ensure chemical sense and novelty. Cluster the hits by chemical scaffold to ensure a diverse selection of core structures is advanced.

-

Step 4 (Optional but Recommended): Molecular Docking: Perform molecular docking on the final, prioritized list of hits. Causality: Docking provides a complementary view, predicting the specific binding pose and scoring the interaction based on a force field. A compound that is both a high-scoring pharmacophore hit and has a favorable docking score is a high-confidence candidate.[15][16]

Data Presentation: Prioritized Virtual Screening Hits

| Hit ID | Fitness Score | Lipinski Ro5 Violations | Predicted Solubility | Predicted Toxicity Flags |

| ZINC12345 | 1.85 | 0 | Good | None |

| ZINC67890 | 1.79 | 0 | Moderate | CYP2D6 Inhibitor |

| REAL13579 | 1.72 | 1 (MW > 500) | Good | None |

| ... | ... | ... | ... | ... |

Conclusion

This guide has detailed a robust, self-validating workflow for pharmacophore modeling centered on Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate derivatives. By grounding our computational experiments in the principles of causality and trustworthiness, we move from abstract modeling to a pragmatic tool for lead generation. This integrated approach—combining structure-based hypothesis generation, rigorous statistical validation, and intelligent post-screening analysis—significantly enhances the efficiency and success rate of identifying high-quality, novel lead candidates for progression into experimental validation and ultimately, clinical development.

References

-

Muhammed, M. T., & Esin, A. (2021). As cited in "Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors". Journal of Biomolecular Structure and Dynamics. [Link]

-

Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

-

Spampinato, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules. [Link]

-

Kumar, A., et al. (2021). Development of a Novel Pharmacophore Model Guided by the Ensemble of Waters and Small Molecule Fragments Bound to SARS‐CoV‐2 Main Protease. Advanced Science. [Link]

-

Ghaemmaghami, S., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry. [Link]

-

Kozakov, D., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. [Link]

-

Singh, A., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

-

Kozakov, D., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

-

Li, Y., et al. (2011). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PLoS ONE. [Link]

-

Kalyani, G. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Columbia Institute of Pharmacy. [Link]

-

Rampogu, S., et al. (2020). Validation of the pharmacophore model by ROC method. ResearchGate. [Link]

-

Al-Otaibi, F. A., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]

-

Kedei, N., et al. (2023). Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists. ACS Pharmacology & Translational Science. [Link]

-

Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. [Link]

-

IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. [Link]

-

Hadjipavlou-Litina, D., & Garg, R. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology. [Link]

-

Wang, S., et al. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

Khedkar, S. A., et al. (2012). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2026). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

ResearchGate. (n.d.). Representation of the basic workflow of computational drug design approaches. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. RSC Advances. [Link]

-

Mena-Ulecia, K., et al. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences. [Link]

-

Al-Warhi, T., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

-

Wang, H. (2010). Synthesis of 2-Amino-5-bromopyridine. Speciality Petrochemicals. [Link]

-

Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-((5-bromopyridin-2-yl)amino)-2-oxoacetate. Pharmaffiliates. [Link]

-

Doak, A. K., et al. (2019). Why some targets benefit from beyond rule of five drugs. Journal of Medicinal Chemistry. [Link]

-

Wang, L., et al. (2026). Recent Progress and Prospect in Studying Selective Inhibitors Toward Bromodomain Family Members. Molecules. [Link]

-

Frontiers. (n.d.). Biological Aspects of Targeted Drug Discovery: Development of Novel Targets and/or Chemotherapies, and Drug Repurposing. Frontiers in Oncology. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. dovepress.com [dovepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiveable.me [fiveable.me]

- 5. columbiaiop.ac.in [columbiaiop.ac.in]

- 6. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. wjgnet.com [wjgnet.com]

- 9. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Novel Pharmacophore Model Guided by the Ensemble of Waters and Small Molecule Fragments Bound to SARS‐CoV‐2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Handling, Hazards, and Synthetic Applications of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate Hydrochloride: A Process Chemist’s Guide

Executive Summary

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride is a highly specialized, non-natural amino acid derivative utilized extensively in the pharmaceutical industry as a chiral building block. The presence of the 5-bromopyridine moiety makes it an ideal candidate for late-stage functionalization via palladium-catalyzed cross-coupling [1], while the ethyl ester and hydrochloride salt formations protect the sensitive amino acid core during storage.

However, the intersection of a halogenated heterocycle and an acidic hydrochloride salt presents unique handling challenges. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Safety Data Sheets (SDS). Here, we will dissect the causality behind its hazard classifications, establish self-validating handling protocols, and detail a highly optimized Suzuki-Miyaura cross-coupling methodology.

Physicochemical Profiling & Causality of Hazards

Standard SDS documentation often lists hazards without explaining the underlying chemical physics. For this compound, the hazards are a direct consequence of its molecular architecture. The hydrochloride (HCl) salt form is highly hygroscopic, meaning it acts as a desiccant upon contact with mucous membranes, leading to localized dehydration and exothermic dissolution. Furthermore, the lipophilic nature of the bromopyridine ring enhances cellular permeability, exacerbating the irritant effects of the acidic salt [2].

Table 1: Physicochemical & Hazard Summary

| Property / Hazard | Specification / Classification | Mechanistic Causality |

| Molecular Formula | The inclusion of HCl stabilizes the free amine but introduces acidity. | |

| Appearance | Pale yellow to off-white powder | Coloration often indicates trace oxidative degradation of the pyridine ring. |

| Skin Irritation | Category 2 (H315) | Acidic hydrolysis of epidermal moisture by the HCl salt causes localized pH drops [3]. |

| Eye Irritation | Category 2A (H319) | Lipophilic bromopyridine accelerates corneal penetration of the acidic moiety [3]. |

| STOT SE | Category 3 (H335) | Inhalation of hygroscopic micro-dust leads to rapid dissolution in respiratory mucosa. |

| Storage | 2–8°C, inert atmosphere | Prevents ester hydrolysis and oxidative debromination. |

Self-Validating Handling & Storage Protocols

When handling hygroscopic hydrochloride salts in quantitative synthetic steps, standard weighing procedures are insufficient. Atmospheric moisture absorption not only degrades the ester via hydrolysis but also artificially inflates the apparent mass, leading to stoichiometric imbalances in sensitive catalytic reactions.

Protocol: Anhydrous Transfer and Validation

To ensure absolute structural integrity, the following self-validating workflow must be employed:

-

Equilibration: Remove the sealed vial from 2–8°C storage and allow it to equilibrate to ambient temperature in a desiccator for 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric water on the powder bed.

-

Inert Weighing: Transfer the vial to a nitrogen-purged glovebox or use a continuous positive argon stream over the balance pan.

-

Self-Validation Check (The 60-Second Rule): Place the weighed sample on the analytical balance and monitor the readout for 60 seconds.

-

Validation: If the mass drifts upward by >0.5 mg, the inert atmosphere has failed, and the sample is actively absorbing moisture. The protocol is invalidated, and the batch must be dried under high vacuum (0.1 mbar) for 2 hours before proceeding.

-

-

Solubilization: Immediately dissolve the validated mass in anhydrous solvent (e.g., DMF or THF) to lock out moisture.

Caption: Self-validating handling workflow for hygroscopic hydrochloride salts.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

The primary utility of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride lies in its 5-bromo position, which is highly activated for oxidative addition by Palladium(0) catalysts. This allows for the construction of complex biaryl systems crucial for drug discovery [4].

However, the presence of the ethyl ester and the acidic hydrochloride salt requires careful selection of the base. Strong aqueous bases (like NaOH) will rapidly hydrolyze the ester. Therefore, a mild, anhydrous base such as Potassium Phosphate (

Step-by-Step Methodology: Biaryl Formation

-

Reagent Preparation: In an oven-dried Schlenk flask under argon, combine Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous

(3.0 equiv). Causality: 1.0 equiv of base is consumed immediately to neutralize the HCl salt; the remaining 2.0 equiv drive the catalytic cycle. -

Catalyst Addition: Add

(0.05 equiv) as the pre-catalyst. The bidentate dppf ligand prevents catalyst deactivation by the free amine group on the substrate. -

Solvent Addition: Inject degassed 1,4-Dioxane (0.2 M concentration).

-

Activation & Coupling: Heat the mixture to 80°C for 12 hours. Monitor via LC-MS.

-

Quench & Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the 5-bromopyridine moiety.

References

[1] Organic Letters - ACS Publications. "A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides." Available at:[Link]

Engineering Pyridine-Based Amino Acid Esters: A Technical Guide to Scaffold Functionalization and Pharmacological Applications

Executive Summary

The integration of pyridine scaffolds with amino acid esters represents a sophisticated strategy in modern drug discovery. Pyridine, a universally recognized privileged scaffold, offers exceptional hydrogen-bonding capabilities and pi-stacking interactions. However, its pharmacokinetic limitations often necessitate structural modification. By conjugating pyridine cores with amino acid esters, medicinal chemists can exploit prodrug mechanisms, enhance cellular permeability, and precisely target a wide array of biological systems—from parasitic enzymes to central nervous system (CNS) receptors. This technical guide synthesizes the mechanistic rationale, quantitative structure-activity relationships (SAR), and highly validated synthetic protocols driving this domain.

The Privileged Scaffold: Mechanistic Rationale & Prodrug Dynamics

The architectural fusion of pyridine and amino acid esters is not merely additive; it is highly synergistic. Pyridine derivatives are foundational to medicinal chemistry due to their ability to interface with diverse biological targets[1]. However, highly polar pyridine-amino acid conjugates often suffer from poor membrane permeability.

The Causality of Esterification: To circumvent pharmacokinetic bottlenecks, drug discovery programs utilize amino acid esters as transient masking groups[1]. Esterification neutralizes the polar carboxylic acid, significantly increasing the lipophilicity of the molecule. This modification facilitates rapid passive diffusion across lipid bilayers. Once inside the intracellular environment, ubiquitous esterases hydrolyze the ester bond, liberating the active pyridine-amino acid carboxylate[1]. This active moiety is subsequently trapped within the cell, ensuring high local concentrations at the therapeutic target.

Cellular uptake and esterase-mediated activation of pyridine amino acid ester prodrugs.

Pharmacological Landscape and Quantitative SAR

The functionalization of pyridine with amino acid esters has yielded potent therapeutic candidates across multiple disease states.

-

Anti-Trypanosomatid Activity: Recent developments in combating Chagas disease and leishmaniasis have highlighted pyridine-2,5-dicarboxylate esters. Conjugating the pyridine ring with natural product fragments via ester linkages allows the compound to penetrate the robust cell membranes of Trypanosoma cruzi and Leishmania mexicana, demonstrating potent antiparasitic activity with low host cytotoxicity[2].

-

CNS and Nicotinic Receptors: Pyridine-modified analogues, specifically derivatives of 3-(2-aminoethoxy)pyridine, have been engineered as highly potent nicotinic receptor ligands. Substitutions at the 5' and 6' positions of the pyridine ring yield sub-nanomolar binding affinities[3].

-

Psychotropic Activity: Thioalkyl derivatives of pyridine, such as 6-amino-2-thioalkyl-4-phenylnicotinates, exhibit profound anxiolytic and sedative effects. In preclinical models, specific ester derivatives outperformed standard therapeutics like diazepam by up to four times[4].

Table 1: Quantitative Structure-Activity Relationship (SAR) Data

| Compound Class | Specific Derivative | Biological Target | Activity Metric | Source |

| Pyridine-2,5-dicarboxylates | Compound 9b | Trypanosoma cruzi (NINOA strain) | IC₅₀ < 40 µM | MDPI[2] |

| Pyridine-2,5-dicarboxylates | Compound 12b | Leishmania mexicana | IC₅₀ < 56 µM | MDPI[2] |

| 3-(2-aminoethoxy)pyridines | 5'-vinyl-6'-chloro analogue | Nicotinic Receptor (CNS) | Kᵢ = 0.076 nM | PubMed[3] |

| Thioalkyl phenylnicotinates | 6-amino-2-thioalkyl derivative | Anxiolytic Activity | 4x > Diazepam | NIH[4] |

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind reagent selection and establish self-validating workflows for the synthesis of complex pyridine-amino acid ester derivatives.

Protocol A: Synthesis of Pyridine-2,5-Dicarboxylate Esters via Inverse Electron Demand Diels-Alder (IEDDA)

Rationale: Traditional condensation reactions to form highly substituted pyridines often suffer from poor regioselectivity. The IEDDA reaction is explicitly chosen because it enables the direct, regioselective construction of the pyridine core from 1,2,3-triazine-1-oxides and β-keto-esters bearing amino acid fragments[2].

-

Substrate Preparation: Dissolve the specific 1,2,3-triazine-1-oxide and the natural-fragment-bearing β-keto-ester in anhydrous chloroform. Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the delicate ester moiety prior to cyclization.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 60–65°C) under continuous stirring.

-

Self-Validating Monitoring: The IEDDA cycloaddition triggers the thermodynamically favorable extrusion of nitrogen gas (N₂). The continuous bubbling in the reaction vessel serves as an intrinsic visual indicator of reaction progress. The cessation of gas evolution validates that the core ring formation is complete.

-

Isolation: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography to yield the pure pyridine-2,5-dicarboxylate ester[2].

Protocol B: Palladium-Catalyzed C-N Cross-Coupling of 7-Azaindoles

Rationale: Direct nucleophilic aromatic substitution (SₙAr) on unactivated pyridines requires harsh thermal conditions that readily degrade sensitive amino acid esters. Palladium catalysis lowers the activation energy, allowing for mild, regioselective C-N bond formation[5].

-

Reagent Loading: In an oven-dried Schlenk tube, combine N-substituted 4-bromo-7-azaindole (1.0 equiv) and the desired amino acid ester hydrochloride (1.2 equiv).

-

Catalyst System: Add Pd(OAc)₂ or Pd₂(dba)₃ alongside the Xantphos ligand. Causality: Xantphos is explicitly selected due to its wide bite angle, which sterically forces the palladium intermediate to undergo rapid reductive elimination, thereby preventing unwanted side reactions and preserving the ester[5].

-

Base and Solvent Addition: Add Cs₂CO₃ and anhydrous dioxane. Causality: Cs₂CO₃ is a mild base that effectively neutralizes the hydrochloride salt of the amino acid ester to generate the free amine nucleophile without hydrolyzing the ester bond.

-

Thermal Activation & Validation: Stir the mixture at 100°C under an argon atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The protocol is self-validating; the complete disappearance of the UV-active 4-bromo-7-azaindole spot on the TLC plate confirms quantitative conversion.

-

Work-up: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, concentrate, and purify via flash chromatography[5].

Step-by-step experimental workflow for the Pd-catalyzed C-N cross-coupling synthesis.

Conclusion

The strategic incorporation of amino acid esters into pyridine scaffolds represents a highly effective paradigm in drug discovery. By leveraging the lipophilicity of esters for cellular entry and the structural reliability of the pyridine core for target binding, researchers can design highly potent therapeutics. As demonstrated by the robust IEDDA and Palladium-catalyzed cross-coupling methodologies, the synthesis of these complex molecules can be achieved with high regioselectivity and functional group tolerance, paving the way for the next generation of targeted pharmaceuticals.

References

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents Source: MDPI URL:[Link]

-

Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine Source: Bioorganic Chemistry (NIH) URL:[Link]

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry (PMC) URL:[Link]

- Source: Google Patents (WO2018232506A1)

-

Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL:[Link]

Sources

- 1. WO2018232506A1 - MACROCYCLIC COMPOUND LIBRARIES CONTAINING PYRIDINE AND METHODS FOR PREPARING AND USING SAME - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Characterization Guide: Crystal Structure and Polymorphism of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl

This guide is structured as a strategic technical manual for characterizing the solid-state properties of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride . Given the proprietary or specialized nature of this intermediate (often associated with HIF-PH inhibitor synthesis), this document focuses on the predictive structural analysis and experimental frameworks required to define its polymorphism, rather than reciting limited public data.

Executive Summary & Chemical Context

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl is a critical chiral building block, likely utilized in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors (e.g., structural analogs of Enarodustat or Vadadustat). Its solid-state behavior is governed by the interplay between the flexible ethyl ester tail, the rigid bromopyridine core, and the directional hydrogen bonding of the ammonium chloride salt.

Understanding the polymorphism of this molecule is essential for:

-

Process Control: Avoiding oiling out during scale-up.

-

Chiral Purity: Utilizing preferential crystallization (if racemic) or maintaining enantiomeric excess.

-

Stability: Preventing ester hydrolysis or disproportionation.

Structural Features & Predicted Interactions

The molecule consists of a 5-bromopyridine ring attached to an

| Feature | Chemical Moiety | Solid-State Impact |

| Protonation Site | Primary Salt Former. The aliphatic amine ( | |

| H-Bond Acceptor | Pyridine Nitrogen ( | Available for |

| Halogen Bond | C-Br (Position 5) | The bromine atom is a |

| Conformational Rotors | Ethyl Ester & | Rotation around the |

Crystal Structure Architecture

While specific unit cell parameters are proprietary, we can derive the likely packing motifs based on structural analogs (e.g., phenylglycine ethyl ester HCl).

Predicted Space Groups

-

Enantiopure (S- or R-form): Must crystallize in non-centrosymmetric space groups.

-

Most Likely:

(Monoclinic) or -

Packing Efficiency: Chiral columns stabilized by "head-to-tail" ammonium-chloride-carbonyl chains.

-

-

Racemic (DL-form):

-

Most Likely:

(Monoclinic) . Racemic compounds often pack more efficiently than conglomerates due to centrosymmetric pairing of enantiomers.

-

Hydrogen Bonding Network (Charge-Assisted)

The dominant interaction is the charge-assisted hydrogen bond between the ammonium headgroup and the chloride anion.

-

Interaction:

-

Geometry: Typically, the chloride ion accepts 3 H-bonds, bridging three neighboring cations.

-

Secondary Interaction: The carbonyl oxygen (

) often accepts a weak H-bond from the ammonium group or participates in a dipole interaction with the pyridine ring.

Halogen Bonding (The "Bromine Effect")

Unlike simple phenyl analogs, the 5-bromo substituent introduces a directional halogen bond .

-

Motif:

(Angle -

Significance: This interaction can "lock" the orientation of the pyridine ring relative to the ester, potentially selecting for a specific conformer over others.

Polymorphism Screening Protocol

To definitively identify the stable form and potential metastable forms, a systematic screening workflow is required.

Screening Workflow (Graphviz Diagram)

Figure 1: Systematic polymorph screening workflow designed to isolate thermodynamic and kinetic forms of the target salt.

Key Solvents for Screening

Based on the polarity of the hydrochloride salt and the lipophilicity of the bromopyridine:

-

Alcohols (MeOH, EtOH, IPA): Good solubility for the salt; useful for cooling crystallization.

-

Polar Aprotic (DMSO, DMF): High solubility; use as solvents for anti-solvent precipitation (with water or toluene).

-

Esters/Ethers (EtOAc, TBME): Poor solubility; ideal as anti-solvents to force precipitation or for slurry experiments to find the thermodynamic form.

-

Water: Likely high solubility but risk of hydrolysis of the ethyl ester. Avoid prolonged exposure.

Experimental Characterization Protocols

Powder X-Ray Diffraction (PXRD)

-

Purpose: The "fingerprint" of the solid form.

-

Protocol:

-

Grind 20-50 mg of sample gently (avoid inducing mechanochemical phase transitions).

-

Scan range:

to -

Step size:

. -

Critical Check: Look for low-angle peaks (

) which indicate large unit cells or solvate formation.

-

Differential Scanning Calorimetry (DSC)

-

Purpose: Distinguish polymorphs (melting points) and solvates (desolvation endotherms).

-

Protocol:

-

Ramp rate: 10°C/min.

-

Pan: Crimped aluminum (pinhole) to allow solvent escape if solvated.

-

Interpretation:

-

Sharp Endotherm: Melting of a pure crystalline form.

-

Broad Endotherm + Mass Loss (TGA): Desolvation (solvate/hydrate).

-

Exotherm after Melt: Recrystallization of a metastable form into a stable form (Monotropic vs. Enantiotropic relationship).

-

-

Single Crystal Growth Strategy

To solve the absolute structure (and confirm chirality):

-

Vapor Diffusion: Dissolve salt in minimal Methanol in an inner vial. Place in a larger jar containing Ethyl Acetate or Diethyl Ether. Seal and wait 3-7 days.

-

Slow Cooling: Saturated solution in Isopropanol at 50°C, cooled to 4°C at 0.1°C/min.

Stability & Handling Risks

Disproportionation

-

Risk: In the presence of moisture or weak bases, the HCl salt may disproportionate, releasing the free base (oil) and HCl gas.

-

Mitigation: Store in a desiccator. Monitor pH of aqueous solutions.

Ester Hydrolysis

-

Risk: The ethyl ester is susceptible to acid-catalyzed hydrolysis in the presence of residual water, reverting to the parent amino acid (zwitterion).

-

Detection: Appearance of new peaks in HPLC and a shift in the melting point onset in DSC.

Hydrate Formation

-

Risk: Hydrochloride salts are hygroscopic. The chloride ion is a strong H-bond acceptor for water.

-

Detection: TGA mass loss < 100°C corresponding to stoichiometric water (e.g., ~3-5% for monohydrate).

References & Grounding

While specific crystal structure papers for this exact intermediate are proprietary, the methodology is grounded in standard crystallographic principles for amino acid ester salts.

-

Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on polymorph screening).

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Guide on HCl salt properties and stability).

-

Cambridge Structural Database (CSD). Search for "Pyridine amino acid ester HCl" to find analogous packing motifs.

-

Gavezzotti, A. (1994). Are Crystal Structures Predictable? Accounts of Chemical Research. (Discussion on packing forces like Halogen Bonding).

Note: For regulatory filings, a full "Solid State Characterization Report" generating the data described in Section 4 is mandatory to demonstrate control over the physical form of this intermediate.

Ionization Dynamics and pKa Profiling of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl: A Technical Guide

Executive Summary

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride is a highly functionalized, polyionic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its exact ionization behavior is critical for optimizing liquid-liquid extractions, chromatographic purifications, and downstream coupling reactions. This whitepaper deconstructs the electronic environment of the molecule, derives its theoretical pKa values through inductive causality, and outlines a self-validating experimental protocol for empirical determination.

Molecular Architecture and Inductive Causality

The physicochemical behavior of this molecule is governed by the electronic interplay of three distinct structural moieties:

-

The Ethyl Ester Group (-COOEt): A strongly electron-withdrawing group (EWG) that depresses the pKa of adjacent ionizable centers. Unlike a carboxylate anion (-COO⁻), which donates electron density, the neutral ester maintains a constant inductive pull across all pH ranges.

-

The

-Amino Group (-NH₂ / -NH₃⁺): The primary basic center. In the isolated HCl salt, this exists as the protonated ammonium cation, which acts as a powerful EWG ( -

The 5-Bromopyridin-2-yl Ring: A heteroaromatic system containing a secondary ionizable center (the pyridinic nitrogen). The electronegative nitrogen, combined with the halogen at the 5-position, makes this ring highly electron-deficient.

The proximity of these groups on a single

Theoretical pKa Derivation via Structural Analogs

Because highly specific intermediates often lack tabulated empirical pKa data, we must derive their ionization constants by analyzing the inductive perturbations against known structural analogs.

Deriving the -Amine pKa

A standard aliphatic amine has a pKa of ~10.5. When positioned adjacent to an ester (e.g., glycine ethyl ester), the pKa drops to ~7.7. Adding an aromatic ring at the

Deriving the Pyridinic Nitrogen pKa

The experimental pKa of isolated 2 is established at 2.84[2]. In our target compound, the 2-position of the pyridine ring is substituted with the

Quantitative Data Summary

| Compound / Analog | Ionizable Center | pKa Value | Source / Derivation Method |

| Ethyl 2-amino-2-phenylacetate | 6.83 ± 0.10 | ChemicalBook Predicted Baseline[1] | |

| 3-Bromopyridine | Pyridine Nitrogen | 2.84 | Experimental Baseline[2] |

| Target: Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate | ~5.5 (Est.) | Inductive shift via heteroaromatic EWG | |

| Target: Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate | Pyridine Nitrogen | < 1.5 (Est.) | Inductive shift via adjacent |

pH-Dependent Speciation and Ionization States

The molecule transitions through three distinct ionization states depending on the pH of the aqueous environment. Understanding these transitions is critical for isolation (free-basing) procedures.

Fig 1: pH-dependent speciation of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate.

Self-Validating Experimental Protocol for pKa Determination

Standard potentiometric titration is high-risk for this molecule. Prolonged exposure to high pH (pH > 8) during titration will cause base-catalyzed hydrolysis of the ethyl ester, corrupting the data.

To circumvent this, we employ a Self-Validating UV-Metric Titration .

-

Causality for UV-Metric Selection: The pyridine ring is a strong chromophore. Its UV absorbance spectrum shifts significantly upon protonation/deprotonation. This allows for rapid pKa determination at highly dilute concentrations (

M), preventing precipitation of the neutral free base and minimizing the time the ester spends in alkaline conditions.

Fig 2: UV-Metric titration workflow with built-in back-titration validation.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 2 mg of the target HCl salt in 50 mL of a 10% Methanol/Water cosolvent system. Causality: The cosolvent ensures the neutral free base remains fully solubilized at higher pH levels, preventing light-scattering artifacts in the UV detector.

-

Acidification: Adjust the starting pH to 1.0 using 0.1 M HCl. Causality: This ensures the molecule is fully pushed into State I (Dication), allowing for the observation of the first pKa transition.

-

Forward Titration: Automatically titrate with 0.1 M KOH in 0.2 pH increments up to pH 8.0, recording the UV spectra (200–350 nm) at each step. Causality: Stopping at pH 8.0 limits the thermodynamic driving force for ester hydrolysis.

-

Data Extraction: Plot the absorbance at the isosbestic point (typically ~265 nm for substituted pyridines) against pH to extract the inflection points corresponding to pKa₁ and pKa₂.

-

Self-Validation (Back-Titration): Immediately upon reaching pH 8.0, rapidly back-titrate the solution to pH 1.0 using 0.1 M HCl. Overlay the forward and reverse titration curves. System Validation: If the curves superimpose perfectly, it mathematically proves that zero ester hydrolysis occurred during the experiment, validating the integrity of the calculated pKa values.

Strategic Implications for Drug Development

-

Liquid-Liquid Extraction (LLE): Because the

-amine pKa is unusually low (~5.5), the molecule will exist predominantly as the neutral free base at a mildly acidic pH of 7.0. Therefore, to extract the free base into an organic layer (e.g., ethyl acetate), the aqueous layer only needs to be adjusted to pH 7.5. Pushing the pH to 10+ (as is standard for aliphatic amines) is unnecessary and risks destroying the ester. -

Chromatographic Purification: Reverse-phase HPLC must be conducted with buffered mobile phases. Running at pH 3.0 will ensure the molecule is strictly in the monocationic state (State II), yielding sharp, reproducible peaks without peak tailing caused by partial ionization.

References

- ethyl 2-amino-2-phenylacetate CAS#: 6097-58-1 - ChemicalBook Source: ChemicalBook URL

- Factory Sells Best Quality 3-bromopyridine 626-55-1 with USP Source: Bailongpharm URL

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl

Topic: Synthesis protocols for Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract & Strategic Significance

The synthesis of non-proteinogenic

This guide details a robust, scalable Strecker Synthesis protocol. Unlike generic procedures, this workflow addresses the specific electronic effects of the electron-deficient pyridine ring, ensuring high conversion and purity of the final hydrochloride salt.

Retrosynthetic Analysis & Pathway

The most reliable route to

Figure 1: Retrosynthetic strategy prioritizing the isolation of the stable amino acid intermediate to ensure high purity of the final ester.

Experimental Protocol

Phase 1: Strecker Reaction (Nitrile Formation)

Objective: Convert 5-bromo-2-pyridinecarboxaldehyde to the

Reagents:

-

5-Bromo-2-pyridinecarboxaldehyde (1.0 eq)

-

Ammonium Chloride (NH

Cl) (1.2 eq) -

Sodium Cyanide (NaCN) (1.2 eq) [DANGER]

-

Solvent: Methanol/Water (3:1 v/v) or 7N NH

in MeOH (for anhydrous conditions)

Step-by-Step Workflow:

-

Imine Pre-formation: In a round-bottom flask, dissolve 5-bromo-2-pyridinecarboxaldehyde (10 mmol, 1.86 g) in Methanol (20 mL). Add Ammonium Chloride (12 mmol, 0.64 g). Stir at room temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow as the imine/hemiaminal forms.

-

Cyanide Addition: Cool the mixture to 0°C. Carefully add Sodium Cyanide (12 mmol, 0.59 g) dissolved in minimal water (5 mL).

-

Safety Critical: Perform this step in a well-ventilated fume hood. Ensure a bleach bath is available to quench cyanide spills.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (SiO

, 50% EtOAc/Hexanes). The aldehyde spot should disappear. -

Workup:

-

Concentrate the methanol under reduced pressure (do not heat above 40°C).

-

Dilute the residue with water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over Na

SO -

Yield Expectation: 85–95% of crude aminonitrile (yellowish solid).

-

Phase 2: Hydrolysis & Esterification (One-Pot Variation)

Objective: Convert the nitrile directly to the ethyl ester hydrochloride. Rationale: While isolation of the free acid is possible, the "Pinner-like" alcoholysis is often more efficient for amino nitriles to avoid zwitterion solubility issues.

Reagents:

-

Crude Aminonitrile (from Phase 1)

-

Ethanol (Absolute, anhydrous)

-

Thionyl Chloride (SOCl

) (3.0 eq) or HCl gas

Step-by-Step Workflow:

-

Setup: Place the crude aminonitrile in a dry 2-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

). -

Solvation: Dissolve the nitrile in absolute Ethanol (10 mL per gram of nitrile). Cool to 0°C in an ice bath.

-

Acid Activation: Dropwise, add Thionyl Chloride (3.0 eq).

-

Mechanistic Insight: SOCl

reacts with EtOH to generate anhydrous HCl in situ and diethyl sulfite. This promotes the Pinner reaction (nitrile

-

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

-

Monitoring: Check reaction completion by LC-MS. The nitrile peak (M+) will disappear, replaced by the ester mass (M+46 for Et).

-

-

Isolation:

-

Cool to RT. Concentrate the solvent in vacuo to dryness.

-

Trituration: Add cold Diethyl Ether (Et

O) to the residue. Triturate (grind/stir) vigorously to induce crystallization of the HCl salt. -

Filter the off-white solid and wash with cold Et

O.

-

-

Purification (Optional but Recommended): Recrystallize from hot Ethanol/Ether.

Data Summary & Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic; store in desiccator. |

| Molecular Weight | 295.56 g/mol (Free base: 259.10) | Values for the HCl salt. |

| Yield (Overall) | 60–75% | From aldehyde.[1] |

| 1H NMR (DMSO-d6) | Diagnostic | |

| Storage | -20°C, Hygroscopic | Protect from moisture to prevent hydrolysis. |

Critical Process Parameters (CPP) & Troubleshooting

Mechanistic Diagram: Strecker-Pinner Sequence

Figure 2: Reaction pathway illustrating the transformation from aldehyde to ester via the Pinner intermediate.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete imine formation | Ensure NH |

| Dark/Tar Product | Polymerization of pyridine | Keep reaction temperature <50°C. Avoid strong bases. |

| No Crystallization (Step 2) | Excess acid/water | Dry the residue thoroughly. Use anhydrous Et |

| Racemization | High Temp / Strong Base | The |

Safety & Compliance (HSE)

-

Cyanide Hazard: NaCN is fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas. Always keep a bleach (sodium hypochlorite) quenching bath ready.

-

Pyridine Deriv: Halogenated pyridines can be skin irritants and sensitizers.

-

Thionyl Chloride: Reacts violently with water. Use in a fume hood.

References

-

Strecker Synthesis Overview: "The Strecker Synthesis." Organic Chemistry Portal. Link

- Synthesis of Pyridyl Amino Acids: Koulocheri, S. D., & Haroutounian, S. A. (2001). "Synthesis of unnatural -amino acids bearing a pyridine ring." European Journal of Organic Chemistry.

-

Pinner Reaction Conditions: "Pinner Reaction." Organic Chemistry Portal. Link

-

Amino Acid Esterification: "Esterification of Amino Acids." Common Organic Chemistry. Link

Sources

Using Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hcl as a building block in peptide synthesis

Application Note: High-Fidelity Incorporation of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl in Peptide Synthesis

Executive Summary

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl is a high-value non-canonical amino acid (NCAA) building block. Structurally, it is a 2-pyridyl analog of phenylglycine (Phg) equipped with a 5-bromo handle. Its incorporation into peptides offers two distinct advantages:

-

Conformational Constraint: The pyridine ring introduces rigidity and unique

-stacking interactions, often enhancing proteolytic stability and receptor selectivity compared to phenylalanine or phenylglycine. -

Late-Stage Diversification: The 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid generation of focused peptide libraries from a single precursor.

Critical Challenge: This residue is exceptionally prone to racemization. The electron-withdrawing nature of the pyridine ring renders the

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| Chemical Name | Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride |

| Molecular Weight | 295.56 g/mol (HCl salt) |

| Formula | C |

| Functional Handle | 5-Bromo (Aryl halide for cross-coupling) |

| High (Benzylic/Picolinic acidity leads to rapid enolization) | |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

Synthetic Strategy & Workflow

The commercial building block is an ethyl ester . It cannot be used directly in Solid Phase Peptide Synthesis (SPPS). It must first be converted to the Fmoc-protected free acid.

Workflow Visualization:

Caption: Integrated workflow transforming the ester precursor into a functionalized peptide library.

Detailed Protocols

Phase 1: Building Block Activation (Ester to Fmoc-Acid)

Objective: Convert the ethyl ester to Fmoc-2-amino-2-(5-bromopyridin-2-yl)acetic acid without racemization.

Reagents:

-

Lithium Hydroxide (LiOH·H

O) -

Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)

-

THF, Water, 1,4-Dioxane

-

1M HCl

Protocol:

-

Saponification (Cold Hydrolysis):

-

Dissolve 1.0 eq of the ethyl ester HCl salt in THF/Water (1:1 v/v). Cool to 0°C in an ice bath.

-

Add 2.2 eq of LiOH·H

O slowly. -

Stir at 0°C for 1–2 hours. Monitor by TLC or LCMS for disappearance of ester.

-

Critical: Do not heat. Do not use excess strong base. The pyridine ring stabilizes the enolate, making racemization rapid at room temperature.

-

Once complete, carefully neutralize to pH ~7-8 with 1M HCl at 0°C. Do not isolate the free amino acid yet (it is zwitterionic and hard to extract).

-

-

Fmoc Protection (One-Pot):

-

To the neutralized solution (pH ~8), add NaHCO

(2.0 eq) followed by Fmoc-OSu (1.1 eq) dissolved in 1,4-dioxane. -

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Workup: Acidify to pH 2-3 with 1M HCl (keep cold). Extract immediately with Ethyl Acetate (3x). Wash organics with Brine, dry over Na

SO -

Purification: Recrystallize from DCM/Hexane or purify via flash chromatography (0-5% MeOH in DCM with 0.1% HOAc).

-

Phase 2: Solid Phase Peptide Synthesis (SPPS)

Objective: Couple the Fmoc-AA-OH to the resin while suppressing racemization.

The Racemization Mechanism:

The

Caption: Pathway of base-catalyzed racemization via oxazolone formation.

Modified Coupling Protocol:

-

Activator: Use HATU or COMU (Fast activation reduces base exposure time).

-

Base: Use 2,4,6-Trimethylpyridine (TMP, Sym-collidine) .

-

Why? TMP (pKa ~7.4) is strong enough to activate the carboxylate but too weak and sterically hindered to abstract the

-proton effectively.

-

-

Conditions:

-

Pre-activation: Dissolve Fmoc-AA-OH (3 eq) and HATU (2.9 eq) in DMF. Add TMP (6 eq). Shake for 30 seconds.

-

Coupling: Add immediately to the resin.

-

Time: 45–60 minutes at RT. (Do not heat).

-

-

Deprotection: Standard 20% Piperidine in DMF is acceptable for removing the Fmoc group after the residue is coupled.

Phase 3: On-Resin Suzuki-Miyaura Coupling

Objective: Functionalize the 5-bromo position.

Reagents:

-

Aryl Boronic Acid (5 eq)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: DMF / Water (9:1) or Dioxane / Water (9:1).

Protocol:

-